5-Fluoro-2-(pyridin-3-yl)benzaldehyde
Description
5-Fluoro-2-(pyridin-3-yl)benzaldehyde is a fluorinated aromatic aldehyde featuring a benzaldehyde core substituted with a fluorine atom at the 5-position and a pyridin-3-yl group at the 2-position. Its reactivity at the aldehyde group allows for further functionalization, such as condensation or nucleophilic addition reactions .
Properties
IUPAC Name |
5-fluoro-2-pyridin-3-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-11-3-4-12(10(6-11)8-15)9-2-1-5-14-7-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKNEXAQBFGVLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=C(C=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki Coupling Using 5-Fluoro-2-bromobenzaldehyde
- Starting materials: 5-fluoro-2-bromobenzaldehyde and 3-pyridylboronic acid.
- Catalysts: Palladium complexes such as Pd2(dba)3 with ligands like XantPhos.
- Base: tert-Butoxide (t-BuONa).
- Solvent: Toluene.
- Conditions: Heating at 110 °C under nitrogen atmosphere for 12 hours.
- Workup: Concentration under reduced pressure followed by purification via preparative HPLC or silica gel chromatography.
This method yields the target compound with good regioselectivity and purity. The fluorine substituent is retained throughout the coupling process without deactivation or displacement.
Table 1: Typical Suzuki Coupling Parameters for this compound Synthesis
| Parameter | Details |
|---|---|
| Aryl halide | 5-Fluoro-2-bromobenzaldehyde |
| Boronic acid | 3-Pyridylboronic acid |
| Catalyst | Pd2(dba)3 (0.1 eq) |
| Ligand | XantPhos (0.2 eq) |
| Base | t-BuONa (2 eq) |
| Solvent | Toluene |
| Temperature | 110 °C |
| Time | 12 hours |
| Atmosphere | Nitrogen |
| Purification | Prep-HPLC or silica gel chromatography |
This procedure is referenced in a detailed synthetic scheme for related pyridinylbenzaldehydes and imidazo[1,2-a]pyridine derivatives, illustrating its robustness and adaptability to similar substrates.
Direct Fluorination Approaches
An alternative strategy involves the direct fluorination of 2-(pyridin-3-yl)benzaldehyde precursors to introduce the fluorine atom at the 5-position.
Catalytic Fluorination Using BF3·Et2O
- Fluorine source: Boron trifluoride diethyl etherate (BF3·Et2O).
- Catalyst: Hypervalent iodine species (e.g., iodobenzene derivatives).
- Conditions: Mild, metal-free oxidative fluorination under ambient to moderate temperatures.
- Mechanism: Fluorination followed by aryl migration and cyclization cascade.
- Yield: Up to 95% isolated yield within 10 minutes for related fluorinated heterocycles.
Though this method is demonstrated primarily for 5-fluoro-2-oxazolines, the underlying principles of using BF3·Et2O as a fluorine source and activating reagent can be adapted for fluorination of benzaldehyde derivatives bearing pyridinyl substituents.
Multistep Synthetic Routes Involving Imidazo[1,2-a]pyridine Intermediates
Some advanced synthetic routes employ imidazo[1,2-a]pyridine frameworks as intermediates, which are then functionalized to yield the target aldehyde.
- Starting from substituted pyridin-2-amines and pyridine-2-carbaldehydes, condensation reactions in methanol with acid catalysts (e.g., tosic acid) and isocyanides yield imidazo[1,2-a]pyridine derivatives.
- Subsequent palladium-catalyzed coupling with aryl halides (including 1-bromo-3-fluorobenzene) introduces the fluorinated aromatic ring.
- Final hydrolysis or oxidation steps liberate the aldehyde functionality.
This multistep approach offers flexibility for structural diversification but requires careful purification at each stage.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Suzuki Coupling | 5-Fluoro-2-bromobenzaldehyde, Pd catalyst, XantPhos, t-BuONa, toluene, 110 °C | High regioselectivity, scalable | Requires expensive catalysts |
| Direct Catalytic Fluorination | BF3·Et2O, hypervalent iodine catalyst, mild conditions | Metal-free, rapid, high yield | Mostly demonstrated on oxazolines; adaptation needed for aldehydes |
| Multistep Imidazo[1,2-a]pyridine Route | Pyridin-2-amine, aldehyde, isocyanide, Pd-catalyzed coupling | Structural versatility | Longer synthesis, multiple purifications |
Research Findings and Notes
- The palladium-catalyzed cross-coupling approach is well-documented and provides a reliable route to this compound with good yields and purity.
- The use of BF3·Et2O as a fluorine source in catalytic fluorination reactions represents a significant advance in fluorination chemistry, offering a metal-free and efficient alternative to traditional fluorinating agents.
- The multistep synthesis involving imidazo[1,2-a]pyridine intermediates, while more complex, allows access to structurally related compounds with potential biological activity.
- Purification methods commonly involve silica gel chromatography and preparative HPLC to achieve high purity.
- Reaction times vary from 10 minutes (for catalytic fluorination) to 12 hours (for coupling reactions), depending on the method.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(pyridin-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 5-Fluoro-2-(pyridin-3-yl)benzoic acid.
Reduction: 5-Fluoro-2-(pyridin-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
5-Fluoro-2-(pyridin-3-yl)benzaldehyde is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential as therapeutic agents against several diseases.
Antiviral Agents
Research has demonstrated that derivatives of this compound exhibit potent antiviral activity. For instance, studies have shown that these compounds can inhibit the Hepatitis C virus (HCV) by targeting the NS5B polymerase, a critical enzyme in viral replication .
Table 1: Antiviral Activity of Derivatives
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties, showing efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies indicate that certain derivatives possess higher antibacterial activity compared to traditional antibiotics .
Table 2: Antimicrobial Efficacy
The biological activities of this compound derivatives extend beyond antiviral and antimicrobial effects.
Cytotoxicity
Cytotoxicity studies have revealed that several derivatives exhibit significant cytotoxic effects on cancer cell lines such as MCF-7 (breast adenocarcinoma) and HT-29 (colon adenocarcinoma). The IC50 values suggest that these compounds may serve as promising candidates for anticancer drug development .
Table 3: Cytotoxicity Assessment
Synthetic Utility
The synthetic versatility of this compound allows it to be used as a building block in organic synthesis.
Synthesis of Complex Molecules
This compound can undergo various chemical reactions, including nucleophilic substitution and condensation reactions, facilitating the synthesis of more complex molecules with desired biological properties. Its role in synthesizing pyridine-based scaffolds has been particularly noted in recent literature .
Table 4: Synthetic Reactions Involving this compound
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(pyridin-3-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared below with key analogs identified in the provided evidence (Table 1).
Table 1: Key Structural Analogs of 5-Fluoro-2-(pyridin-3-yl)benzaldehyde
| Compound Name | CAS Number | Molecular Formula | Substituents (Benzaldehyde Core) | Key Functional Differences |
|---|---|---|---|---|
| This compound | Not explicitly listed | C₁₂H₈FNO | 5-F, 2-(pyridin-3-yl) | Reference compound |
| 5-Fluoro-2-(trifluoromethyl)benzaldehyde | 708-64-5 | C₈H₄F₄O | 5-F, 2-(CF₃) | Trifluoromethyl instead of pyridine |
| 5-(6-Fluoropyridin-3-yl)-2-methoxybenzaldehyde | 946001-98-5 | C₁₃H₁₀FNO₂ | 2-OCH₃, 5-(6-F-pyridin-3-yl) | Methoxy substituent, fluorine on pyridine |
| 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde | 1261911-72-1 | C₁₃H₁₀FNO₂ | 2-OCH₃, 5-(2-F-pyridin-3-yl) | Fluorine position on pyridine altered |
| 4-Fluoro-2-(trifluoromethyl)benzaldehyde | 6341-92-0 | C₈H₄F₄O | 4-F, 2-(CF₃) | Fluorine and CF₃ positions swapped |
Physicochemical Properties and Reactivity
While explicit data (e.g., melting points, solubility) for this compound are unavailable in the provided evidence, inferences can be drawn from analogs:
- Electron-Withdrawing Effects: The fluorine atom and pyridine ring enhance electrophilicity at the aldehyde group compared to non-fluorinated analogs. This increases reactivity in condensation reactions (e.g., forming Schiff bases) .
- Methoxy-Substituted Analogs : Compounds like 5-(6-Fluoropyridin-3-yl)-2-methoxybenzaldehyde (CAS 946001-98-5) exhibit improved solubility in polar solvents due to the methoxy group, whereas the parent compound may have lower solubility .
- Trifluoromethyl Derivatives : 5-Fluoro-2-(trifluoromethyl)benzaldehyde (CAS 708-64-5) is more lipophilic than the pyridine-containing analog, making it suitable for applications requiring membrane permeability .
Biological Activity
5-Fluoro-2-(pyridin-3-yl)benzaldehyde, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Fluorine Substitution : The presence of a fluorine atom enhances lipophilicity and metabolic stability.
- Pyridine Ring : The pyridine moiety contributes to its ability to interact with biological targets.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Utilizing aldehydes and pyridine derivatives in acid-catalyzed reactions.
- Fluorination Techniques : Employing fluorinating agents to introduce the fluorine atom at the desired position.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. For instance, studies have shown that it inhibits the proliferation of various cancer cell lines, including:
The mechanism involves the induction of apoptosis, as evidenced by increased caspase activity in treated cells.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It shows promising activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 16 |
These findings suggest its potential as a lead compound in developing new antimicrobial agents.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It inhibits key enzymes involved in cell proliferation and survival.
- Receptor Modulation : The compound may modulate receptor activity, influencing signaling pathways related to cancer progression.
Study on Anticancer Activity
A detailed study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated:
- Inhibition of Cell Growth : Significant reduction in cell viability was observed.
- Induction of Apoptosis : Increased levels of apoptotic markers were noted.
This study highlights the compound's potential as a therapeutic agent in breast cancer treatment.
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against resistant strains of bacteria. The findings included:
- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Mechanism Insights : Suggested disruption of bacterial cell wall synthesis as a possible mechanism.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
